4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid
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Overview
Description
4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the synthesis of complex organic molecules, contributing to various biochemical pathways .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
In the context of suzuki–miyaura cross-coupling reactions, the reaction conditions are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-6-methylpyridine, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the carboxylic acid group efficiently .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: 4-hydroxy-3-methoxy-6-methylpyridine-2-carboxylic acid.
Reduction: 4-chloro-3-methoxy-6-methylpyridine-2-methanol.
Substitution: 4-amino-3-methoxy-6-methylpyridine-2-carboxylic acid (when using amines).
Scientific Research Applications
4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of pyridine derivatives on biological systems.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-2-methylpyridine
- 2-chloro-6-methylpyridine-4-carboxylic acid
- 4-chloro-3-methoxy-2-methylpyridine N-oxide
Uniqueness
4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups can influence its behavior in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1784408-49-6 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-chloro-3-methoxy-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-5(9)7(13-2)6(10-4)8(11)12/h3H,1-2H3,(H,11,12) |
InChI Key |
MAMJSGMFWJMVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)O)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
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